molecular formula C6H6BrLiN2O2 B2396860 lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate CAS No. 1989671-44-4

lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B2396860
CAS No.: 1989671-44-4
M. Wt: 224.97
InChI Key: JEIHSXLFZHNTCG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate is a lithium salt of a substituted imidazole derivative featuring a bromine atom at position 2, an ethyl group at position 1, and a carboxylate group at position 5. The compound’s molecular formula is C₆H₈BrLiN₂O₂, with a molecular weight of approximately 225.0 g/mol (estimated from analogous structures in ). Its structure combines the electron-withdrawing effects of the bromine atom and the carboxylate group, which influence its reactivity, solubility, and coordination chemistry.

This compound is commercially available through multiple suppliers (e.g., Angchen Co., Ltd., Chemlyte Solutions), suggesting applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

lithium;2-bromo-3-ethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2.Li/c1-2-9-4(5(10)11)3-8-6(9)7;/h3H,2H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIHSXLFZHNTCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C(=CN=C1Br)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-44-4
Record name lithium 2-bromo-1-ethyl-1H-imidazole-5-carboxylate
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Preparation Methods

The synthesis of lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate typically involves the reaction of 2-bromo-1-ethyl-1H-imidazole-5-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction temperature is usually maintained at room temperature or slightly elevated .

Chemical Reactions Analysis

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or other active sites in proteins, modulating their activity. The bromine atom and carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Bromine Position : The target compound’s bromine at position 2 creates distinct electronic effects compared to the 4-bromo isomer (). The 2-bromo group may increase electrophilicity at adjacent carbons, influencing reactivity in cross-coupling reactions.
  • Alkyl vs. Aryl Groups: The ethyl group in the target compound improves solubility in non-polar solvents compared to methyl or phenyl substituents.
  • Carboxylate Position : A carboxylate at position 5 (target compound) vs. position 2 () alters hydrogen-bonding and metal-coordination behavior, impacting crystallization and stability.

Spectroscopic and Analytical Data

  • NMR Shifts : Bromine and carboxylate groups induce characteristic downfield shifts in ^1H and ^13C NMR. For example, in a related chloromethylimidazole (), the C5 proton resonates at δ 6.90 ppm, while aromatic protons appear near δ 7.3–7.4 ppm. Similar trends are expected for the target compound.

Biological Activity

Lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate is a complex organic compound that exhibits notable biological activities. This compound integrates lithium ions with a brominated imidazole derivative, which is significant due to the biological roles of imidazole derivatives in various biochemical processes. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁BrN₂O₂Li, with a molecular weight of approximately 238.06 g/mol. The compound features a five-membered imidazole ring containing two nitrogen atoms, which contributes to its unique reactivity and interaction with biological targets. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various applications in chemistry and biology.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₁₁BrN₂O₂Li
Molecular Weight238.06 g/mol
Functional GroupsImidazole, Carboxylate
SolubilityHigh in polar solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites in proteins, modulating their activity. Additionally, the bromine atom and carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound's biological effects.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : The compound may interact with various proteins, affecting their function.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic regulation. The results demonstrated that the compound significantly inhibited enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Antimicrobial Properties

Another research project focused on assessing the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential role in developing new antibacterial agents .

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionSignificant inhibition at micromolar levels
Protein InteractionModulation of protein functions
Antimicrobial EfficacyEffective against Gram-positive bacteria

Applications in Drug Development

This compound has garnered interest in drug development due to its unique properties and biological activities. Its potential applications include:

  • Therapeutics for Metabolic Disorders : Given its enzyme inhibition capabilities, it may be developed as a treatment for diabetes or obesity.
  • Antimicrobial Agents : The compound's antimicrobial properties could lead to new treatments for bacterial infections.
  • Research Tool : It serves as a valuable tool in studying enzyme functions and protein interactions related to various diseases .

Q & A

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Identify characteristic signals (e.g., ethyl group protons at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet); carboxylate carbon at δ ~170 ppm).
    • HRMS : Confirm molecular ion peaks (e.g., [M+Li]+ at m/z calculated for C₇H₇BrLiN₂O₂: 237.96) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3%) .

Advanced: What crystallographic challenges arise in determining the structure of this lithium carboxylate?

Q. Methodological Answer :

  • Crystal Growth : Use slow vapor diffusion (e.g., methanol/water) to obtain single crystals. Lithium coordination often results in small, fragile crystals due to ionic bonding.
  • Data Collection : Employ high-intensity X-rays (e.g., synchrotron radiation) to mitigate weak diffraction.
  • Refinement : Use SHELXL for small-molecule refinement. Challenges include modeling disordered ethyl groups and lithium ion positioning. Apply restraints to thermal parameters and validate via R-factor convergence (<5%) .
    Example : A related imidazole carboxylate (lithium(1+) ion 1-methyl-5-phenyl-1H-imidazole-2-carboxylate) showed Li-O bond lengths of ~1.9 Å in its crystal structure .

Advanced: How do substituents (bromo, ethyl) influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Bromine Reactivity : The C2 bromine participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ catalyst in THF/Na₂CO₃. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.8).
  • Ethyl Group Effects : The N1 ethyl group sterically hinders nucleophilic attacks at adjacent positions but stabilizes intermediates via hydrophobic interactions. Compare reactivity with methyl or benzyl analogs (e.g., lower yields in ethyl derivatives due to steric bulk) .
    Contradiction Note : Some studies report reduced coupling efficiency with bulky N-substituents, while others highlight improved regioselectivity .

Advanced: What computational methods are suitable for studying hydrogen-bonding networks in this compound?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrogen-bonding motifs (e.g., Li-O⋯H-N interactions).
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bond patterns (e.g., R₂²(8) motifs common in imidazole carboxylates). Compare with experimental data from Cambridge Structural Database entries .
  • MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on aggregation behavior using GROMACS. Lithium ions often exhibit strong solvation shells, disrupting intermolecular H-bonds .

Basic: How can ester derivatives of this compound be synthesized for prodrug applications?

Q. Methodological Answer :

  • Esterification : React the lithium carboxylate with alkyl halides (e.g., ethyl iodide) in DMF with K₂CO₃.
  • Protection/Deprotection : Use tert-butyl esters (Boc-protected) for acid-sensitive reactions. Remove Boc groups with TFA/DCM .
    Validation : Monitor ester formation via 1^1H NMR (new alkyl signals) and IR (C=O ester stretch at ~1740 cm⁻¹) .

Advanced: What contradictions exist in reported biological activities of structurally related imidazole carboxylates?

Q. Methodological Answer :

  • Antimicrobial Studies : Some derivatives show MIC values <1 µg/mL against S. aureus, while others exhibit no activity. Differences may arise from substituent positioning (e.g., bromine at C2 vs. C4) or counterion effects (Li+ vs. Na+) .
  • Cytotoxicity : Lithium carboxylates display variable IC₅₀ values (e.g., 10–50 µM in HeLa cells). Contradictions may stem from assay conditions (e.g., serum protein binding) or impurities in test samples .
    Resolution : Conduct dose-response assays in triplicate with purity-verified batches and include positive controls (e.g., cisplatin for cytotoxicity) .

Advanced: How does the lithium ion influence the compound’s stability in aqueous vs. anhydrous environments?

Q. Methodological Answer :

  • Hydrolytic Stability : In aqueous solutions (pH 7.4), the lithium carboxylate undergoes slow hydrolysis (t₁/₂ ~48 hrs) to 2-bromo-1-ethyl-1H-imidazole-5-carboxylic acid. Monitor via LC-MS .
  • Anhydrous Conditions : In DMSO or DMF, the compound is stable for >1 month at 4°C. Characterize degradation products (e.g., free acid) by 1^1H NMR .
    Key Insight : Lithium’s small ionic radius enhances solubility in polar aprotic solvents but increases hygroscopicity .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^22H) aid in mechanistic studies of this compound?

Q. Methodological Answer :

  • Synthesis of Labeled Derivatives : Incorporate 13^{13}C at the carboxylate carbon via 13^{13}CO₂ insertion. Use deuterated ethyl groups (CD₃CD₂-) for kinetic isotope effect studies .
  • Applications :
    • Metabolic Tracing : Track incorporation into biomolecules using LC-MS/MS.
    • Reaction Mechanisms : Elucidate pathways in cross-coupling via 2^2H NMR isotope shifts .

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